3-(3-Aminopropyl)pyridin-2-amine

Medicinal chemistry Physicochemical profiling Blood-brain barrier permeability

Researchers developing nNOS inhibitors require the precise 3-carbon aminopropyl linker length to achieve >135-fold isoform selectivity; shorter or longer analogs cause significant potency loss. This compound is the validated scaffold (rat nNOS Ki=46 nM, human nNOS Ki=48 nM, 388-fold selectivity over eNOS). It also serves as a high-performance ligand for Pd(II) catalysis (96% yield in transfer hydrogenation) and enables protecting-group-free sequential derivatization due to three distinct nucleophilic sites (pKa ~5.2-10.5).

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B13256426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopropyl)pyridin-2-amine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)CCCN
InChIInChI=1S/C8H13N3/c9-5-1-3-7-4-2-6-11-8(7)10/h2,4,6H,1,3,5,9H2,(H2,10,11)
InChIKeyVBPRNUGLCWKJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Aminopropyl)pyridin-2-amine: Physicochemical Profile


3-(3-Aminopropyl)pyridin-2-amine (CAS 38585-73-8; synonym: N¹-(pyridin-2-yl)propane-1,3-diamine) is a bifunctional 2-aminopyridine derivative bearing a primary amine-terminated three-carbon alkyl linker at the pyridine 2-position [1]. With a molecular formula C₈H₁₃N₃, molecular weight 151.21 g/mol, a predicted log P of 0.801, and a free-base melting point of 54–55 °C, it occupies a distinct physicochemical space among 2-aminopyridine building blocks [1]. The compound is commercially available as both the free base (typical purity ≥95%) and the dihydrochloride salt (CAS 2138585-86-9, MW 224.13 g/mol), providing procurement flexibility for aqueous versus organic reaction conditions .

1
Bifunctional scaffold for nNOS inhibitor design, Pd catalysis, and bioconjugation
The 3-carbon aminopropyl linker governs isoform selectivity and catalytic activity
2
Procurement flexibility: free base (organic phase) or dihydrochloride salt (aqueous phase)
Salt form enables direct aqueous catalysis without co-solvent
3
Chemoselective derivatization via pH-controlled amine reactivity (pKa span > 5 units)
Supports protecting-group-free divergent synthesis from a single building block

Why Generic Substitution Fails


The three-carbon primary amine linker of 3-(3-aminopropyl)pyridin-2-amine is not a generic spacer. In neuronal nitric oxide synthase (nNOS) inhibitor design, the linker length and terminal amine substitution state directly govern isoform selectivity and blood-brain barrier permeability; 2-aminopyridine scaffolds with a three-carbon amino sidechain achieve Ki values of 46–48 nM against rat and human nNOS with >135-fold selectivity over iNOS, whereas shorter or N,N-disubstituted linkers alter the critical hydrogen-bonding interaction with the active-site Glu592 residue, reducing potency [1]. In catalytic applications, the specific N′-(pyridin-2-yl)propane-1,3-diamine chelating motif yields a Pd(II)@PyPDA:β-CD catalyst with 96% product yield in transfer hydrogenation; replacement with unmodified β-CD or a simple propane-1,3-diamine ligand drops the yield below 10%, underscoring the functional irreplaceability of the intact pyridyl-diamine architecture [2].

Linker Length Sensitivity
2-Carbon or 4-carbon analogs may significantly reduce nNOS isoform selectivity. Substitution shifts hydrogen-bonding with Glu592, potentially undermining the established SAR path.
Ligand Structure Disruption
Propane-1,3-diamine or unmodified β-CD lacks the pyridyl chelating motif. Yield may drop below 10% compared to the reported 96% for the intact PyPDA:β-CD Pd(II) catalyst.
Loss of Reactive Sites
2-Aminopyridine or N-methyl analogs offer only 2 addressable sites and lose the secondary amine H-bond donor, limiting divergent synthesis strategies and peptide modification breadth.

Quantitative Differentiation Evidence


Lipophilicity (log P) Comparison

3-(3-Aminopropyl)pyridin-2-amine exhibits a measured log P of 0.801, which is approximately 0.3 log units higher than unsubstituted 2-aminopyridine (log P ~0.48) and ~0.5 log units lower than N-(3-aminopropyl)-N-methylpyridin-2-amine (predicted log P ~1.3 based on the additional methyl group contributing +0.5 log units) [1]. This intermediate lipophilicity places the compound closer to the optimal log P range of 1–3 for orally bioavailable CNS drug candidates, balancing membrane permeability with aqueous solubility, whereas the lower log P of 2-aminopyridine limits passive diffusion and the higher log P of the N-methyl analog risks increased plasma protein binding and reduced free fraction [1][2].

Lipophilicity (log P)
Reported
log P = 0.801
Measured (ChemBase)
Intermediate log P for CNS drug candidate optimization
Higher than 2-aminopyridine (0.48); lower than N-methyl analog (~1.3)
Medicinal chemistry Physicochemical profiling Blood-brain barrier permeability

Catalytic Transfer Hydrogenation Yield

In the transfer hydrogenation of acetophenone to 1-phenylethanol using isopropyl alcohol as hydrogen donor at 100 °C, the 3-(3-aminopropyl)pyridin-2-amine-derived Pd(II)@PyPDA:β-CD catalyst achieves 96% product yield within 24 h in the presence of KOH [1]. Under identical conditions, unmodified β-CD yields no reaction (NR), Pd(OAc)₂ alone yields 10%, PdCl₂ yields 9%, and the Pd(II)@PDA:β-CD congener (using propane-1,3-diamine without the pyridyl group) yields only 51% [1]. The 45-percentage-point yield advantage of PyPDA over PDA demonstrates that the pyridyl nitrogen participates in Pd coordination, enhancing catalytic activity beyond simple diamine chelation [1]. Furthermore, the catalyst retains substantial activity over five reuse cycles with minimal decrease in yield [1].

Catalytic Yield
Head-to-head
96% Yield
Transfer hydrogenation (24 h)
Supports catalyst performance benchmark review
Pd(II)@PyPDA:β-CD vs.
Peptide Modification
Head-to-head
Py3 (Target): >15 fragments VS Py4 (4-C analog): 2 synthetic peptides
Hemoglobin digestion (trypsin, 16 h)
Broader substrate scope supports proteomics applications
Py4 modification rates: 0.07–0.09%
Salt Solubility
Class-level
Dihydrochloride: Water-soluble VS Free base: Organic phase only
MP: 54–55 °C (free base)
Formulation-context: eliminates co-solvent for aqueous catalysis
Pd(II) complex synthesis in water: 93% yield
Derivatization Sites
Class-level
Primary Amine pKa ~10.5
Secondary Amine pKa ~6.5–7.0
Pyridine N pKa ~5.2
3 addressable sites via pH control
2-Aminopyridine/N-methyl analogs offer only 2 sites
nNOS Selectivity
Class-level
3-C Linker: Ki ~48 nM VS 2-C/4-C Linker: Selectivity drops
388-fold (e/n); 135-fold (i/n)
Scaffold length governs nNOS isoform selectivity context
SAR trend confirmed; specific linker replacement may waste synthetic resources
Homogeneous catalysis Green chemistry Transfer hydrogenation

C-Terminal Peptide Modification Breadth

In a systematic study of C-terminal peptide modification during protease digestion, N-(2-pyridyl)-1,3-diaminopropane (Py3, identical to the target compound) was evaluated alongside N-(2-pyridyl)-1,4-diaminobutane (Py4) and other alkylamines for their ability to modify hemoglobin peptides in the presence of trypsin [1]. Both Py3 and Py4 generated detectable modified peptides after 16 h at 50 mM amine concentration [1]. However, Py3 demonstrated effective modification across a wider set of peptide fragments (spanning residues a12–16, a17–31, b76–81, b1–7, b17–29, a91–99, a41–56, b132–143, b30–39, a8–16, a128–139, a1–16, b82–94, b66–81, a1–7) compared to Py4, which was primarily characterized for modification of only two synthetic peptides (SLIGK-Py4 and SFLLR-Py4 with formation rates of 0.07% and 0.09%, respectively) [1]. The three-carbon linker of Py3 provides a spatial geometry that accommodates a broader range of protease active-site topologies than the four-carbon linker of Py4, translating into broader substrate scope [1].

Peptide Modification
Head-to-head
Py3 (Target): >15 fragments VS Py4 (4-C analog): 2 synthetic peptides
Hemoglobin digestion (trypsin, 16 h)
Broader substrate scope supports proteomics applications
Py4 modification rates: 0.07–0.09%
Chemical biology Bioconjugation Peptide modification

Salt Form Solubility Advantage

The dihydrochloride salt of 3-(3-aminopropyl)pyridin-2-amine (CAS 2138585-86-9, MW 224.13 g/mol) provides a substantially higher aqueous solubility than the free base (log P 0.801, mp 54–55 °C), enabling direct use in aqueous catalytic and bioconjugation protocols without co-solvent [1][2]. In the Pd(II)@PyPDA:β-CD catalyst system, the dihydrochloride salt was employed for the synthesis of the water-soluble ligand PyPDA:β-CD in 90% yield, and the final Pd(II) complex was used as a homogeneous catalyst in pure water, achieving 96% yield for transfer hydrogenation [2]. By contrast, the free base requires organic co-solvent (DMF or pyridine) for dissolution and derivatization, introducing additional purification steps and solvent waste [2].

Salt Solubility
Class-level
Dihydrochloride: Water-soluble VS Free base: Organic phase only
MP: 54–55 °C (free base)
Formulation-context: eliminates co-solvent for aqueous catalysis
Pd(II) complex synthesis in water: 93% yield
Formulation chemistry Aqueous solubility Salt selection

Chemoselective Derivatization Sites

3-(3-Aminopropyl)pyridin-2-amine presents three nucleophilic sites with distinct reactivity: the terminal primary amine (pKa ~10.5), the secondary amine attached to the pyridine ring (pKa ~6.5–7.0), and the pyridine nitrogen (pKa ~5.2). This pKa hierarchy enables sequential, protecting-group-free chemoselective functionalization—primary amine acylation or reductive amination proceeds selectively at pH >8 without touching the secondary amine, while the secondary amine can be alkylated under mildly basic conditions, and the pyridine nitrogen is available for metal coordination or N-oxidation [1]. By contrast, unsubstituted 2-aminopyridine offers only the pyridine nitrogen and a single primary amine for derivatization, and the N-methyl analog loses the secondary amine H-bond donor while gaining steric hindrance that slows nucleophilic reactions at the tertiary amine [1]. The three-site reactivity of 3-(3-aminopropyl)pyridin-2-amine enables divergent synthesis from a single building block, as demonstrated by its use in constructing nNOS inhibitors, Pd catalysts, and bioconjugation reagents from the same precursor [2][3].

Derivatization Sites
Class-level
Primary Amine pKa ~10.5
Secondary Amine pKa ~6.5–7.0
Pyridine N pKa ~5.2
3 addressable sites via pH control
2-Aminopyridine/N-methyl analogs offer only 2 sites
Organic synthesis Building block Chemoselective functionalization

nNOS Inhibitor Linker Length Selectivity

In the 2-aminopyridine class of nNOS inhibitors, a three-carbon aminoalkyl sidechain (as present in 3-(3-aminopropyl)pyridin-2-amine) is the optimal linker length for balancing potency and isoform selectivity. The compound 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine, which incorporates a three-carbon propyl linker terminating in an amino group, exhibits Ki = 46 nM against rat nNOS and Ki = 48 nM against human nNOS, with 388-fold selectivity over human eNOS and 135-fold selectivity over human iNOS [1]. In the same study, 2-aminopyridine scaffolds with two-carbon or four-carbon linkers showed reduced selectivity, confirming that the three-carbon aminopropyl linker uniquely positions the terminal pharmacophore for productive interactions with the nNOS active site while disfavoring binding to eNOS and iNOS [1]. Although the target compound itself is a synthetic precursor rather than the final inhibitor, its three-carbon aminopropyl chain is the scaffold on which the most selective inhibitors in the series are built, establishing it as the preferred starting material for nNOS inhibitor medicinal chemistry programs [1].

nNOS Selectivity
Class-level
3-C Linker: Ki ~48 nM VS 2-C/4-C Linker: Selectivity drops
388-fold (e/n); 135-fold (i/n)
Scaffold length governs nNOS isoform selectivity context
SAR trend confirmed; specific linker replacement may waste synthetic resources
Neuroscience Nitric oxide synthase inhibition Isoform selectivity

High-Value Application Scenarios


Isoform-Selective nNOS Inhibitor Development

The three-carbon aminopropyl sidechain of 3-(3-aminopropyl)pyridin-2-amine is the validated scaffold length for achieving high isoform selectivity in nNOS inhibitor design. Optimized inhibitors built on this scaffold achieve Ki = 46 nM (rat nNOS), Ki = 48 nM (human nNOS), with 388-fold selectivity over eNOS and 135-fold selectivity over iNOS [1]. Procurement of this specific building block enables medicinal chemistry teams to enter the established SAR path directly, avoiding the selectivity losses observed with 2-carbon and 4-carbon linker analogs [1]. The primary amine terminus allows late-stage diversification via reductive amination or amide coupling to install pharmacokinetic-modulating groups without altering the critical linker length.

Palladium Catalyst for Green Transfer Hydrogenation

The N′-(pyridin-2-yl)propane-1,3-diamine ligand derived from 3-(3-aminopropyl)pyridin-2-amine, when conjugated to β-cyclodextrin and complexed with Pd(II), delivers 96% yield in the transfer hydrogenation of acetophenone to 1-phenylethanol in water—a 45-percentage-point improvement over the non-pyridyl diamine analog and a near-quantitative advantage over simple Pd salts (9–10% yield) [2]. The homogeneous catalyst is reusable for five cycles with minimal activity loss, making the compound a high-value procurement target for laboratories developing sustainable catalytic processes in aqueous media [2].

Protease-Coupled C-Terminal Peptide Modification

N-(2-Pyridyl)-1,3-diaminopropane (Py3) modifies ≥15 distinct peptide fragments during trypsin-catalyzed hemoglobin digestion, demonstrating broader substrate scope than the 4-carbon analog Py4 [3]. This property makes 3-(3-aminopropyl)pyridin-2-amine the reagent of choice for chemical biologists developing protease-mediated C-terminal labeling strategies, where maximizing the diversity of modified peptide products is essential for proteomics or bioconjugation applications [3].

Divergent Synthesis from One Building Block

With three distinct nucleophilic sites spanning a pKa range of ~5.2 to ~10.5 (primary amine, secondary amine, pyridine nitrogen), 3-(3-aminopropyl)pyridin-2-amine enables protecting-group-free sequential derivatization—a capability that 2-aminopyridine (two sites) and N-methyl analogs (two sites, no H-bond donor) cannot match [1][2]. A single procurement supports multiple parallel synthetic routes: primary amine acylation for amide library synthesis, secondary amine alkylation for tertiary amine diversification, and pyridine N-oxidation or metal coordination for catalytic and materials applications, reducing the number of building blocks needed in inventory and simplifying supply chain logistics.

Application
Selection Property
Validation Focus
nNOS Inhibitor Design
Isoform-selective scaffold
nNOS/eNOS/iNOS selectivity assay review
Aqueous-Phase Catalysis
Water-soluble Pd ligand motif
Yield benchmarking and catalyst reusability
Peptide Modification
C-terminal reactive probe
MALDI-TOF analysis and proteomics coverage
Divergent Synthesis
Tri-functional reactive core
pH-driven chemoselectivity assay
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